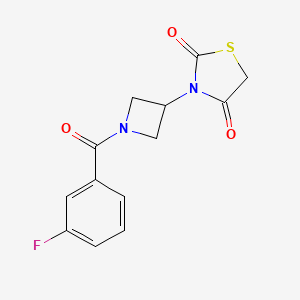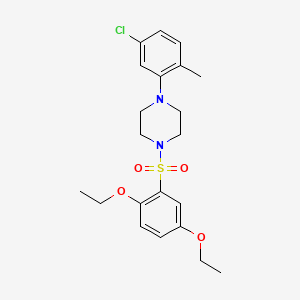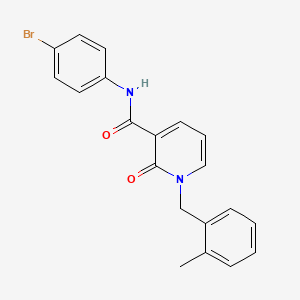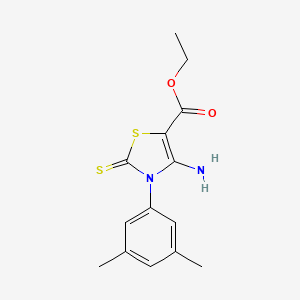
2-Pyridineethanol, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineethanol, 5-fluoro- is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridineethanol, 5-fluoro- include a predicted density of 1.204±0.06 g/cm3 and a predicted boiling point of 210.6±25.0 °C .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
- Fe3+/Fe2+ Sensitivity in Living Cells : A study by Maity et al. (2018) developed fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, showing high selectivity for Fe3+/Fe2+ cations. These were applied for imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Synthesis of Pyridines
- Modular Synthesis Techniques : Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction for synthesizing various substituted pyridines, highlighting a simple and modular approach (Song et al., 2016).
Fluorination Techniques
- Microwave-assisted Fluorination : Troegel and Lindel (2012) discussed the fluorination of the pyrrole ring in mono- and nonbrominated 2-acylpyrroles under microwave conditions, showcasing an efficient method for generating fluorinated compounds (Troegel & Lindel, 2012).
Chemosensors for Ions
- Detection of Fluoride Ions : Chetia and Iyer (2008) developed 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and 1 H NMR techniques (Chetia & Iyer, 2008).
Coordination Chemistry
- Synthesis and Complex Chemistry of Ligands : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Fluorescence Origin in Carbon Dots
- Analysis of Fluorescence Origins : Shi et al. (2016) identified the organic fluorophores as the main ingredients and origins of fluorescence in N,S-CDs, providing insights into the applications of carbon dots with high fluorescence quantum yields (Shi et al., 2016).
Selective Ion Sensing
- Selective Al(3+) and Cd(II) Detection : Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl fluoroionophore that selectively senses Al(3+) and Cd(II) ions, demonstrating potential applications in biological and environmental monitoring (Maity & Govindaraju, 2010).
Safety and Hazards
When handling 2-Pyridineethanol, 5-fluoro-, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRVQOBZKDTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineethanol, 5-fluoro- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)


![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)



